Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate
Description
Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate is a synthetic benzoate ester derivative featuring a unique structural framework. The compound comprises:
- A methyl benzoate core substituted at the para position.
- An amide linkage connecting the benzoate group to a 2-(cyclopentyloxy)isonicotinamide moiety.
- A pyridine ring (isonicotinamide) with a cyclopentyloxy substituent at position 2.
Properties
IUPAC Name |
methyl 4-[(2-cyclopentyloxypyridine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)13-6-8-15(9-7-13)21-18(22)14-10-11-20-17(12-14)25-16-4-2-3-5-16/h6-12,16H,2-5H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGYQBYLOWUFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isonicotinic acid derivative: This step involves the reaction of isonicotinic acid with cyclopentanol in the presence of a dehydrating agent to form the cyclopentyloxy isonicotinic acid.
Amidation reaction: The cyclopentyloxy isonicotinic acid is then reacted with 4-aminobenzoic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Scientific Research Applications
Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Research Findings and Implications
Impact of Substituents on Properties
Biological Activity
Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the coupling of isonicotinamide derivatives with benzoic acid esters. The synthetic route often includes:
- Formation of Isonicotinamide : The starting material, isonicotinamide, is synthesized from isonicotinic acid.
- Esterification : The carboxylic acid group of benzoate is converted into the methyl ester using methanol and an acid catalyst.
- Cyclopentyloxy Group Introduction : This step involves the nucleophilic substitution reaction where cyclopentanol reacts with a suitable halide to introduce the cyclopentyloxy group.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that indicates its potential as an antibacterial agent.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis in these cells, as evidenced by increased levels of apoptotic markers like caspase-3 and PARP cleavage .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.
- Receptor Modulation : It could act on nuclear receptors or other signaling pathways, affecting gene expression related to cell cycle regulation and apoptosis.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects reported that the compound significantly reduced bacterial load in infected animal models, suggesting its potential for therapeutic applications in treating infections.
- Cancer Cell Studies : In a comparative study, this compound was found to be more effective than standard chemotherapeutics in inducing apoptosis in resistant cancer cell lines.
- Synergistic Effects : When combined with other antimicrobial agents, such as beta-lactams, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant bacterial strains.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
